Cas no 923194-03-0 (N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide)

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide
- N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
- AKOS001957354
- 923194-03-0
- N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-5-yl)-4-fluorobenzamide
- F2209-0198
-
- インチ: 1S/C23H15ClFNO3/c1-13-19-12-18(26-23(28)15-4-8-17(25)9-5-15)10-11-20(19)29-22(13)21(27)14-2-6-16(24)7-3-14/h2-12H,1H3,(H,26,28)
- InChIKey: YEEXAOJVZZBDOJ-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=C2C(=CC=1)OC(C(=O)C1=CC=C(Cl)C=C1)=C2C)(=O)C1=CC=C(F)C=C1
計算された属性
- せいみつぶんしりょう: 407.0724492g/mol
- どういたいしつりょう: 407.0724492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 601
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5.9
N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2209-0198-1mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
923194-03-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2209-0198-10mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
923194-03-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2209-0198-3mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
923194-03-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA62808-1mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
923194-03-0 | 1mg |
$245.00 | 2024-05-20 | ||
Life Chemicals | F2209-0198-5mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
923194-03-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2209-0198-2μmol |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
923194-03-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2209-0198-4mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
923194-03-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2209-0198-5μmol |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
923194-03-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA62808-10mg |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
923194-03-0 | 10mg |
$291.00 | 2024-05-20 | ||
Life Chemicals | F2209-0198-10μmol |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
923194-03-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamideに関する追加情報
N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide: A Comprehensive Overview
The compound with CAS No. 923194-03-0, commonly referred to as N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a benzofuran ring system and a fluorobenzamide group, making it a unique candidate for various applications.
Recent studies have highlighted the potential of N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide in drug discovery, particularly in the development of novel therapeutic agents. The molecule's structure suggests strong interactions with biological targets, such as enzymes and receptors, due to its ability to form hydrogen bonds and π–π interactions. Researchers have explored its potential as an inhibitor of key enzymes involved in metabolic pathways, which could lead to innovative treatments for diseases such as cancer and neurodegenerative disorders.
One of the most intriguing aspects of this compound is its benzofuran core, which is known for its stability and ability to act as a scaffold for various functional groups. The 4-chlorobenzoyl substituent further enhances the molecule's versatility by introducing electron-withdrawing effects, which can modulate its reactivity and bioavailability. Additionally, the presence of a fluorine atom in the fluorobenzamide group contributes to the compound's lipophilicity, making it more suitable for crossing biological membranes.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide using multi-component reactions and catalytic processes. These methods not only improve yield but also reduce the environmental impact of production, aligning with the principles of green chemistry. The compound's synthesis has been optimized to minimize byproducts and maximize purity, ensuring its suitability for high-throughput screening in pharmaceutical research.
In terms of applications, this compound has shown promise in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have investigated its ability to act as an electron acceptor in organic semiconductors, which could lead to more efficient energy conversion technologies.
The pharmacokinetic profile of N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide has also been extensively studied. Preclinical studies indicate that the compound exhibits moderate solubility in aqueous solutions and demonstrates good absorption when administered orally. Its metabolic stability has been evaluated in vitro using liver microsomes, revealing that it undergoes phase II metabolism predominantly via glucuronidation. These findings suggest that the compound has favorable pharmacokinetic properties for systemic delivery.
Moreover, computational modeling techniques have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies have revealed that the molecule can bind effectively to protein kinases and G-protein coupled receptors (GPCRs), which are critical targets in drug development. These insights have guided further experimental validation, paving the way for potential clinical trials.
In conclusion, N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yli...
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